![molecular formula C11H19Br B13195545 2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane](/img/structure/B13195545.png)
2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane is a bicyclic organic compound with the molecular formula C11H19Br. It is characterized by a bromomethyl group attached to a bicyclo[2.2.1]heptane framework, which is further substituted with a propyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-propylbicyclo[2.2.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
科学的研究の応用
2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane depends on the specific reaction it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
2-Bromobicyclo[2.2.1]heptane: Similar structure but lacks the propyl group.
2-(Bromomethyl)bicyclo[2.2.1]heptane: Similar structure but lacks the propyl group.
Uniqueness
2-(Bromomethyl)-2-propylbicyclo[22
特性
分子式 |
C11H19Br |
|---|---|
分子量 |
231.17 g/mol |
IUPAC名 |
2-(bromomethyl)-2-propylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19Br/c1-2-5-11(8-12)7-9-3-4-10(11)6-9/h9-10H,2-8H2,1H3 |
InChIキー |
HEDSLFGYOLVAOW-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CC2CCC1C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


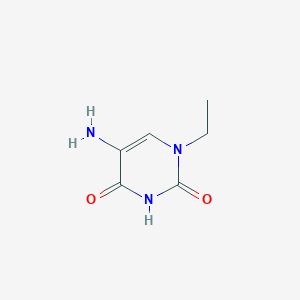
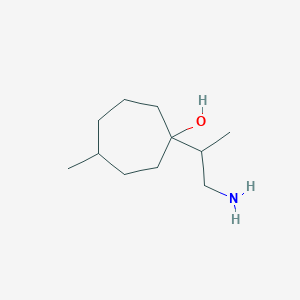
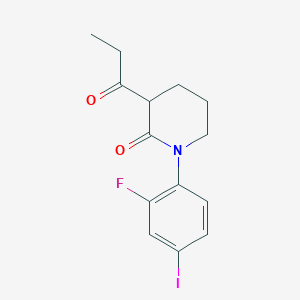


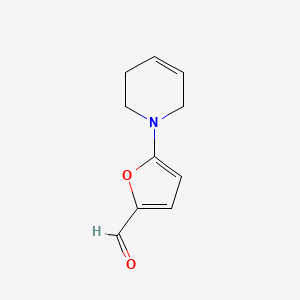
![2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13195503.png)
![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)
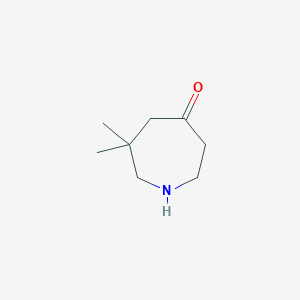

![tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate](/img/structure/B13195528.png)
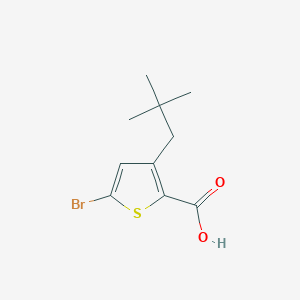

![Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13195538.png)
